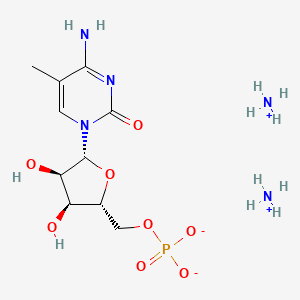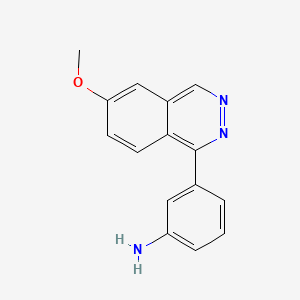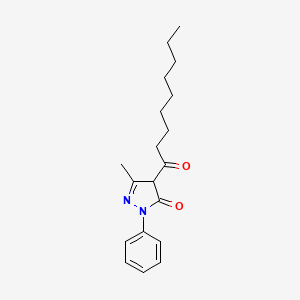
7,7-Dimethoxy-1-(phenylsulfanyl)octahydroindolizine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,7-Dimethoxy-1-(phenylsulfanyl)octahydroindolizine is a complex organic compound belonging to the indolizine family This compound is characterized by its unique structure, which includes a phenylsulfanyl group and two methoxy groups attached to an octahydroindolizine core
Méthodes De Préparation
The synthesis of 7,7-Dimethoxy-1-(phenylsulfanyl)octahydroindolizine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of a suitable indolizine derivative with a phenylsulfanyl reagent under controlled conditions. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
7,7-Dimethoxy-1-(phenylsulfanyl)octahydroindolizine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The methoxy groups and the phenylsulfanyl group can be substituted with other functional groups using appropriate reagents and conditions. For example, nucleophilic substitution reactions can introduce different alkyl or aryl groups.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and the reagents used.
Applications De Recherche Scientifique
7,7-Dimethoxy-1-(phenylsulfanyl)octahydroindolizine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and catalysis.
Biology: This compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of novel materials and as an intermediate in the synthesis of various industrial chemicals.
Mécanisme D'action
The mechanism of action of 7,7-Dimethoxy-1-(phenylsulfanyl)octahydroindolizine involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can interact with enzymes and receptors, potentially inhibiting or activating their functions. The methoxy groups may also play a role in modulating the compound’s activity by affecting its binding affinity and stability.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 7,7-Dimethoxy-1-(phenylsulfanyl)octahydroindolizine stands out due to its unique combination of functional groups. Similar compounds include:
7,7-Dimethoxy-1-(phenylthio)octahydroindolizine: Differing by the presence of a thio group instead of a sulfanyl group.
7,7-Dimethoxy-1-(phenylsulfonyl)octahydroindolizine: Featuring a sulfonyl group, which can significantly alter its chemical properties and reactivity.
7,7-Dimethoxy-1-(phenylseleno)octahydroindolizine: Containing a seleno group, which introduces different electronic and steric effects.
Propriétés
Numéro CAS |
62240-38-4 |
|---|---|
Formule moléculaire |
C16H23NO2S |
Poids moléculaire |
293.4 g/mol |
Nom IUPAC |
7,7-dimethoxy-1-phenylsulfanyl-2,3,5,6,8,8a-hexahydro-1H-indolizine |
InChI |
InChI=1S/C16H23NO2S/c1-18-16(19-2)9-11-17-10-8-15(14(17)12-16)20-13-6-4-3-5-7-13/h3-7,14-15H,8-12H2,1-2H3 |
Clé InChI |
OUBNMOMLAZJIKI-UHFFFAOYSA-N |
SMILES canonique |
COC1(CCN2CCC(C2C1)SC3=CC=CC=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







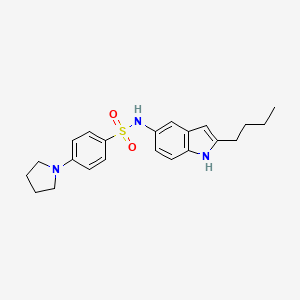
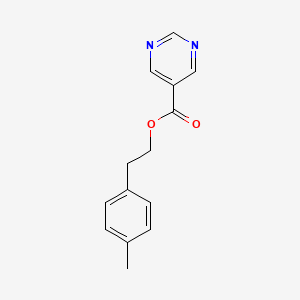
![4-Nitro-N-[2-(2-phenyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B12921367.png)

![5-Chloro-N-pentylimidazo[1,2-A]pyrimidin-7-amine](/img/structure/B12921378.png)

